REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5]([C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[C:12]([N:17]=C(C1C=CC=CC=1)C1C=CC=CC=1)[CH:11]=2)=[O:6])[CH3:3]>C(O)C>[CH2:2]([O:4][C:5]([C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[C:12]([NH2:17])[CH:11]=2)=[O:6])[CH3:3]
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Name
|
|
Quantity
|
1 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
7-(benzhydrylidene-amino)-quinoline-3-carboxylic acid ethyl ester
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Quantity
|
400 mg
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Type
|
reactant
|
Smiles
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C(C)OC(=O)C=1C=NC2=CC(=CC=C2C1)N=C(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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4 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The solution was stirred at room temperature for three hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in ethyl acetate (20 mL, 50 volumes)
|
Type
|
WASH
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Details
|
the organic layer was washed with 1 N hydrochloric acid (5×25 mL)
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with ethyl acetate (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NC2=CC(=CC=C2C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |